Artemether-13C, d3

Bioanalysis LC-MS/MS method validation Isotope dilution mass spectrometry

Choose Artemether-13C,d3 for uncompromised quantitative accuracy in artemether/DHA bioanalysis. The dual 13C/d3 labeling at the methoxy position provides a +4 Da mass shift (m/z 320→267) with complete chromatographic co-elution—eliminating the ~0.2 min retention time shift and ionization mismatch inherent to deuterium-only IS. Validated to achieve 0.5 ng/mL LLOQ with just 50 µL plasma, this IS withstands Fe2+-catalyzed degradation in hemolyzed malaria patient samples. Supplied with ≥98% chemical purity and ≥99% 13C, ≥98% 2H isotopic enrichment, it is ready for ANDA bioanalytical method validation.

Molecular Formula C16H26O5
Molecular Weight 302.39 g/mol
Cat. No. B13844520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemether-13C, d3
Molecular FormulaC16H26O5
Molecular Weight302.39 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C
InChIInChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4+1D3
InChIKeySXYIRMFQILZOAM-QJQJLBRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemether-13C, d3 for Procurement: A Quantitative Guide to Selecting the Optimal Stable Isotope-Labeled Internal Standard for Bioanalysis


Artemether-13C, d3 (CAS 71963-77-4) is a dual-labeled stable isotope analog of the antimalarial drug artemether, incorporating both a carbon-13 (13C) atom and three deuterium (d3) atoms [1]. With a molecular formula of C15(13C)H23D3O5 and a molecular weight of 302.39 g/mol, this compound serves as a specialized internal standard (IS) for quantitative bioanalysis . Its dual isotopic labeling distinguishes it from both the unlabeled parent drug and single-isotope labeled alternatives, providing enhanced utility in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays for artemether and its active metabolite dihydroartemisinin (DHA) [1]. This compound is strictly designated for research use and analytical applications, not for diagnostic or therapeutic purposes .

Artemether-13C, d3: Why Generic Stable Isotope-Labeled Internal Standards Cannot Be Interchanged Without Quantitative Risk


The assumption that any stable isotope-labeled internal standard (SIL-IS) can be substituted without consequence is invalid for artemether quantification. The analytical performance of a SIL-IS depends critically on the specific isotopic labeling strategy, which directly influences co-elution behavior, ionization efficiency, and matrix effect compensation [1]. Literature confirms that 13C-labeled ISs provide superior co-elutability and ionization similarity compared to deuterium-only labeled counterparts, which can exhibit chromatographic retention time shifts of approximately 0.2 min and incomplete peak overlap [1]. Furthermore, artemether and DHA are susceptible to iron(II)-catalyzed degradation in hemolyzed plasma samples from malaria patients, a phenomenon that manifests as diminished or completely absent IS signal during sample analysis [2]. The specific molecular composition of Artemether-13C, d3—with 13C incorporated at the methoxy carbon and d3 labeling at the same functional group—provides a defined isotopic signature (m/z 320→267 transition) that is distinct from deuterium-only (e.g., Artemether-d3) or 13C-only labeled analogs [1]. Substitution without verification of equivalent isotopic purity (>99% for ARM-13CD3 in validated methods), chromatographic behavior, and stability characteristics introduces unquantified risk of assay failure during regulatory submission [3].

Artemether-13C, d3 Procurement Evidence Guide: Quantified Performance Metrics vs. Comparator Internal Standards


Isotopic Purity >99% and Dual 13C/d3 Labeling: Superior Co-Elution and Ionization Compared to Deuterium-Only Internal Standards

Artemether-13C, d3 (designated ARM-13CD3) demonstrates isotopic purity >99%, a critical specification for internal standard performance [1]. In contrast to deuterium-only labeled internal standards, 13C labeling provides superior co-elutability and ionization similarity with the unlabeled analyte [1]. Deuterated internal standards exhibit a chromatographic retention time shift of approximately 0.2 min relative to unlabeled artemether, whereas 13C-labeled standards show no such separation [1]. The dual 13C/d3 labeling of this compound combines the analytical advantages of carbon-13 labeling with the cost-effectiveness and synthetic accessibility of deuterium incorporation at the methoxy position . This specific labeling configuration at the C-10 methoxy group (the site of metabolic conversion to DHA) enables precise tracking of both the parent drug and its active metabolite in the same analytical run .

Bioanalysis LC-MS/MS method validation Isotope dilution mass spectrometry

Method LLOQ of 0.5 ng/mL with ARM-13CD3 Enables High-Sensitivity Quantification for Pediatric and Low-Volume Pharmacokinetic Studies

An LC-MS/MS method employing ARM-13CD3 as the internal standard achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for artemether using only 50 µL of human plasma [1]. This represents a fourfold reduction in LLOQ compared to the laboratory's previous method (2 ng/mL) and a tenfold reduction in required plasma volume (from 0.5 mL to 50 µL) [1]. The signal-to-noise (S/N) ratio at the LLOQ was 20 for artemether [1]. This analytical sensitivity was achieved using an AB Sciex API5000 triple quadrupole mass spectrometer with solid-phase extraction (SPE) on Oasis HLB μElution plates [1]. In contrast, methods employing artemisinin as a non-isotopic internal standard typically report higher LLOQs or require larger plasma volumes [2].

Pharmacokinetics Therapeutic drug monitoring Pediatric clinical trials

MRM Transition m/z 320→267: A Definitive Mass Spectrometric Signature Enabling Specific Detection in Multi-Analyte Panels

Artemether-13C, d3 provides a unique multiple reaction monitoring (MRM) transition of m/z 320→267, which is distinct from the unlabeled artemether transition (m/z 316→267) [1]. This +4 Da mass shift (from the incorporation of one 13C atom [+1 Da] and three deuterium atoms [+3 Da]) provides clear mass separation from the endogenous analyte while maintaining identical fragmentation behavior (the 267 Da product ion corresponds to the loss of the methoxy group from the protonated molecular ion) [1]. In a validated LC-MS/MS method, ARM-13CD3 demonstrated identical declustering potential (46 V), entrance potential (10 V), collision energy (12 V), and collision cell exit potential (22 V) parameters as unlabeled artemether [1]. This contrasts with the limitations of deuterium-only labeled ISs, where incomplete mass separation (e.g., Artemether-d3 provides only +3 Da shift) may increase the risk of isotopic interference or cross-talk in complex matrices [2].

Multiple Reaction Monitoring (MRM) Tandem Mass Spectrometry Multi-analyte quantification

H₂O₂-Based Stabilization Protocol Validated with ARM-13CD3 Addresses Artemether Degradation in Malaria Patient Plasma

Artemether and DHA undergo iron(II)-catalyzed degradation in hemolyzed plasma samples from malaria patients, a phenomenon that compromises quantification accuracy when not properly addressed [1]. The validated method employing ARM-13CD3 incorporates hydrogen peroxide (H₂O₂) as a stabilizing agent, which protects artemisinin derivatives from Fe2+-mediated degradation [1]. The effectiveness of this stabilization approach was directly verified using ARM-13CD3, which demonstrated consistent signal intensity in patient samples that would otherwise show diminished or completely absent IS response [1]. This degradation issue is specific to clinical malaria samples and is not observed in healthy volunteer plasma, making it a critical consideration for methods intended for patient sample analysis [2].

Sample stabilization Artemisinin degradation Clinical bioanalysis Malaria

Minimum Isotopic Enrichment: 99% 13C, 98% 2H—A Verified Specification for Regulatory-Compliant Method Validation

Commercial specifications for Artemether-13C, d3 (also designated [13C,2H3]-β-Artemether) consistently indicate minimum isotopic enrichment of 99% for 13C and 98% for 2H, with chemical purity ≥98% [1]. These specifications meet or exceed the isotopic purity requirements (>99% total) documented in validated LC-MS/MS methods for artemether quantification [2]. In contrast, alternative SIL-IS products may be available only as Artemether-d3 (deuterium-only), which, while commonly employed, lack the 13C labeling that provides superior co-elution characteristics [3]. The dual-isotope labeling also provides a +4 Da mass shift, which minimizes the risk of isotopic interference from naturally occurring 13C isotopes in the analyte signal—a consideration particularly relevant when quantifying artemether across wide dynamic ranges [1].

Quality control Reference standards Regulatory compliance Method validation

Artemether-13C, d3: Primary Research and Industrial Applications Supported by Quantitative Performance Evidence


Clinical Pharmacokinetic Studies of Artemether/Lumefantrine in Malaria Patients Requiring Low-Volume Pediatric Sampling

Artemether-13C, d3 is ideally suited for clinical pharmacokinetic studies in malaria-endemic regions where pediatric populations and low-volume sampling are required. The validated method employing ARM-13CD3 achieves an LLOQ of 0.5 ng/mL using only 50 µL of plasma, a fourfold improvement in sensitivity and tenfold reduction in sample volume compared to methods using non-isotopic internal standards [1]. The H₂O₂ stabilization protocol, validated with ARM-13CD3, specifically addresses the Fe2+-catalyzed degradation of artemether that occurs in hemolyzed patient samples—a phenomenon not observed in healthy volunteer studies [1]. This method has been successfully applied to artemether quantification in clinical samples from malaria patients and in drug-drug interaction studies with antiretroviral therapies [2].

Regulated Bioanalytical Method Validation for ANDA and NDA Submissions Requiring Stable Isotope-Labeled Internal Standards

Artemether-13C, d3 provides the documented specifications and performance characteristics required for regulatory bioanalytical method validation. With minimum isotopic enrichment of 99% 13C and 98% 2H, and chemical purity ≥98%, this compound meets the standards for use in Abbreviated New Drug Applications (ANDA) and method validation protocols [1]. The complete co-elution of 13C-labeled IS with the unlabeled analyte eliminates the ~0.2 min retention time shift observed with deuterium-only ISs, ensuring identical matrix effects and ionization suppression between analyte and IS [2]. The +4 Da mass shift (m/z 320→267) provides unambiguous detection without interference from endogenous artemether or naturally occurring isotopes [2].

Multi-Analyte Antimalarial Drug Panels for Therapeutic Drug Monitoring in HIV/Malaria Co-Infected Populations

The unique MRM transition (m/z 320→267) and defined MS parameters of Artemether-13C, d3 make it suitable for multi-analyte LC-MS/MS panels monitoring antimalarial drugs in co-infected patient populations [1]. The +4 Da mass shift ensures clear separation from unlabeled artemether and other artemisinin derivatives (e.g., DHA-d3, m/z 305→166), enabling simultaneous quantification of multiple analytes in a single run [1]. The identical declustering potential, entrance potential, collision energy, and collision cell exit potential parameters between ARM-13CD3 and unlabeled artemether simplify method development and ensure consistent fragmentation across calibration curves spanning 0.5–200 ng/mL [1].

Quality Control Release Testing and Stability Studies for Artemether-Containing Pharmaceutical Formulations

Artemether-13C, d3 serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the commercial production of artemether pharmaceutical formulations [1]. The compound's documented stability (≥1 year under recommended storage at 2–8°C) and availability with comprehensive Certificates of Analysis (CoA) support its use in stability-indicating methods and batch release testing [2]. The dual 13C/d3 labeling at the methoxy position—the site of metabolic conversion to DHA—provides a stable isotopic signature that does not convert to unlabeled artemether under standard storage and handling conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artemether-13C, d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.